molecular formula C13H17NO3 B1474503 2-(3-Methoxypiperidin-1-yl)benzoic acid CAS No. 1976877-41-4

2-(3-Methoxypiperidin-1-yl)benzoic acid

Cat. No.: B1474503
CAS No.: 1976877-41-4
M. Wt: 235.28 g/mol
InChI Key: ULBNRQXEIVRUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxypiperidin-1-yl)benzoic acid is a benzoic acid derivative featuring a 3-methoxypiperidine substituent at the 2-position of the aromatic ring. The piperidine moiety introduces a heterocyclic amine structure, while the methoxy group enhances steric and electronic modulation. This compound is of interest in medicinal chemistry due to the prevalence of piperidine scaffolds in bioactive molecules, particularly in receptor-targeted therapies (e.g., G protein-coupled receptors or enzyme inhibitors) .

Properties

CAS No.

1976877-41-4

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(3-methoxypiperidin-1-yl)benzoic acid

InChI

InChI=1S/C13H17NO3/c1-17-10-5-4-8-14(9-10)12-7-3-2-6-11(12)13(15)16/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,15,16)

InChI Key

ULBNRQXEIVRUJZ-UHFFFAOYSA-N

SMILES

COC1CCCN(C1)C2=CC=CC=C2C(=O)O

Canonical SMILES

COC1CCCN(C1)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

The methoxy-piperidine substituent significantly influences the compound’s physicochemical behavior. Key comparisons include:

Compound Substituent logP (Predicted) Water Solubility Key Reference Data
2-(3-Methoxypiperidin-1-yl)benzoic acid 3-Methoxy-piperidine (2-position) ~2.1* Moderate N/A (Extrapolated)
2-(4-Methoxybenzoyl)benzoic acid 4-Methoxybenzoyl (2-position) ~3.5 Low ΔGbinding = -8.2 kcal/mol (T1R3)
Benzoic acid -H 1.9 High Extraction rate: 98% in <5 min
2-(2-Chlorophenoxy)benzoic acid 2-Chlorophenoxy (2-position) ~3.8 Low Conformationally aligns with estazolam

*Predicted using fragment-based methods.

  • Lipophilicity: The methoxy group on the piperidine ring likely reduces logP compared to non-polar substituents (e.g., chlorophenoxy in ), enhancing aqueous solubility relative to 2-(4-methoxybenzoyl)benzoic acid .
  • Extraction Efficiency: Benzoic acid derivatives with electron-withdrawing or bulky groups (e.g., phenoxy, benzoyl) exhibit slower extraction rates in emulsion liquid membranes due to lower distribution coefficients . The piperidine-methoxy group may improve diffusivity compared to acetic acid derivatives but lag behind unsubstituted benzoic acid.

Structural and Functional Group Impact

  • Piperidine vs. Benzoyl/Phenoxy Groups: The piperidine ring introduces a basic nitrogen, enabling salt formation and pH-dependent solubility, unlike neutral benzoyl or phenoxy groups in . This could enhance bioavailability in physiological environments.
  • Methoxy Positioning: The 3-methoxy on piperidine (vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.